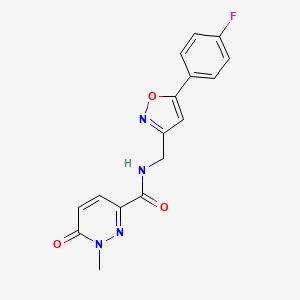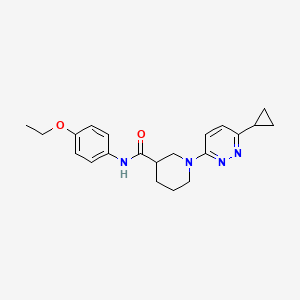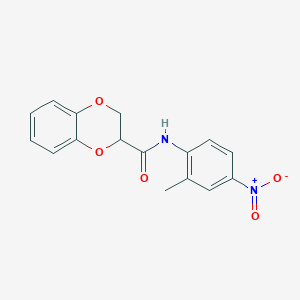
2-(1H-imidazol-1-yl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1H-imidazol-1-yl)cyclobutan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a constituent of several important natural products, including histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest for researchers for more than a century . Imidazole was first synthesized by Heinrich Debus in 1858, but various imidazole derivatives had been discovered as early as the 1840s . This synthesis, while producing relatively low yields, is still used for creating C-substituted imidazoles .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an imidazole ring attached to a cyclobutan-1-ol group . The InChI code for this compound is 1S/C8H12N2O/c11-8(2-1-3-8)6-10-5-4-9-7-10/h4-5,7,11H,1-3,6H2 .Chemical Reactions Analysis
Imidazole compounds have been known to show a broad range of chemical and biological properties . They are amphoteric in nature, meaning they can function as both an acid and a base . Due to the presence of a positive charge on either of the two nitrogen atoms, imidazole shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 152.2 , and it is an oil in physical form . It is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Photocatalytic Applications
Photocatalytic [2+2] cycloadditions of enones, facilitated by α,β-unsaturated 2-imidazolyl ketones, showcase the utility of this compound in generating cyclobutane derivatives under visible light irradiation. These reactions provide access to cyclobutane carboxamides, esters, thioesters, and acids, expanding the toolkit for synthetic chemists in creating structurally complex molecules (Tyson, Farney, & Yoon, 2012).
Gel Formation and Supramolecular Assemblies
Imidazole derivatives, when paired with cyclobutane-1,1-dicarboxylic acid, demonstrate remarkable gelation behavior, indicating potential applications in materials science for stabilizing organic liquids. These gels, particularly stable with nitrobenzene, suggest a promising avenue for developing new materials with specialized properties (Ballabh, Trivedi, & Dastidar, 2003).
Molecular Synthesis and Antimicrobial Activity
Research into Schiff base ligands containing cyclobutane and thiazole rings unveils the antimicrobial potential of these compounds. Their mononuclear complexes with metals such as CoII, CuII, NiII, and ZnII open new pathways for creating antimicrobial agents, highlighting the versatility of 2-(1H-imidazol-1-yl)cyclobutan-1-ol in medicinal chemistry applications (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Quantum Dot Photocatalysis
Innovations in [2+2] photocycloaddition reactions, catalyzed by colloidal quantum dots, underscore the role of this compound derivatives in synthesizing tetrasubstituted cyclobutanes. These reactions offer high regioselectivity and diastereoselectivity, crucial for the development of bioactive molecules, demonstrating the compound's significance in advanced photocatalytic applications (Jiang, Wang, Rogers, Kodaimati, & Weiss, 2019).
Mecanismo De Acción
The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use . For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propiedades
IUPAC Name |
2-imidazol-1-ylcyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-2-1-6(7)9-4-3-8-5-9/h3-7,10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGULLMCUBBDAMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CN=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2367122.png)



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2367126.png)




methanone](/img/structure/B2367132.png)
![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)
![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]propanamide](/img/structure/B2367142.png)
![3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2367145.png)